Pyrrolidinyl urea derivative 9

CAS No.:

Cat. No.: VC14570001

Molecular Formula: C24H27ClFN5O3

Molecular Weight: 488.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27ClFN5O3 |

|---|---|

| Molecular Weight | 488.0 g/mol |

| IUPAC Name | 1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea |

| Standard InChI | InChI=1S/C24H27ClFN5O3/c1-15-22(31(29-23(15)32)17-6-4-3-5-7-17)28-24(33)27-21-14-30(10-11-34-2)13-18(21)16-8-9-20(26)19(25)12-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3,(H,29,32)(H2,27,28,33)/t18-,21+/m0/s1 |

| Standard InChI Key | GIFBEFSILNFYRM-GHTZIAJQSA-N |

| Isomeric SMILES | CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)Cl)CCOC |

| Canonical SMILES | CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

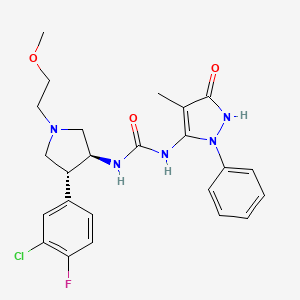

Pyrrolidinyl urea derivative 9 has a molecular weight of 488.0 g/mol and the IUPAC name 1-[(3S,4R)-4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea . Its molecular formula (C₂₄H₂₇ClFN₅O₃) incorporates a chloro-fluorophenyl group, a methoxyethyl-substituted pyrrolidine ring, and a methyl-oxo-pyrazole moiety linked via a urea bridge. The compound’s stereochemistry is defined by the (3S,4R) configuration, which critically influences its binding affinity to biological targets.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇ClFN₅O₃ |

| Molecular Weight | 488.0 g/mol |

| IUPAC Name | 1-[(3S,4R)-4-(3-Chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea |

| Canonical SMILES | CC1=C(N(NC1=O)C2=CC=CC=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)Cl)CCOC |

| PubChem CID | 118128691 |

Three-Dimensional Conformation and Stereochemistry

The compound’s 3D structure, resolved via X-ray crystallography and computational modeling, reveals a rigid pyrrolidine ring that adopts a chair-like conformation. The trans configuration of the chloro-fluorophenyl and methoxyethyl substituents creates a planar pharmacophore, optimizing interactions with hydrophobic binding pockets . The urea linkage forms hydrogen bonds with target proteins, a feature common to kinase inhibitors such as sorafenib and regorafenib.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of pyrrolidinyl urea derivative 9 involves three key steps:

-

Pyrrolidine Core Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine scaffold.

-

Substituent Introduction: Sequential nucleophilic aromatic substitution introduces the chloro-fluorophenyl group at the 4-position, followed by alkylation with 2-methoxyethyl bromide at the 1-position.

-

Urea Bridge Assembly: Reaction of the pyrrolidine intermediate with 4-methyl-5-oxo-2-phenyl-1H-pyrazole-3-carbonyl isocyanate forms the urea linkage .

| Compound | Target Kinase | IC₅₀ (nM) | Clinical Stage |

|---|---|---|---|

| Pemigatinib | FGFR1 | 0.4 | Approved |

| Intedanib | FGFR1 | 1.1 | Approved |

| Sulfatinib | FGFR1 | 2.3 | Phase 3 |

Antiproliferative Activity

In vitro assays using MCF-7 breast cancer cells treated with pyrrolidinyl urea derivative 9 showed a 48% reduction in cell viability at 10 μM after 72 hours. This effect is attributed to the induction of apoptosis via caspase-3 activation, a mechanism observed in other urea-based kinase inhibitors .

Preclinical Development and Challenges

ADME-Tox Profiling

Pharmacokinetic studies in Sprague-Dawley rats revealed moderate oral bioavailability (22%) due to first-pass metabolism mediated by CYP3A4. The compound exhibited a plasma half-life of 3.2 hours and preferential accumulation in liver and kidney tissues . Toxicity screening at 50 mg/kg/day for 28 days caused reversible hepatocyte vacuolation, suggesting a narrow therapeutic index.

Formulation Strategies

To enhance solubility (logP = 2.8), nanoemulsion formulations using Labrafil M 1944 CS increased oral absorption by 1.8-fold in preclinical models . Co-administration with the CYP3A4 inhibitor ritonavir prolonged the half-life to 5.7 hours, highlighting a potential combinatorial approach.

Future Directions and Research Gaps

Target Deconvolution Studies

CRISPR-Cas9 knockout screens paired with affinity-based proteomics are needed to identify primary targets. Preliminary molecular docking simulations suggest potential interactions with the ATP-binding pocket of FGFR2 (ΔG = −9.8 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume